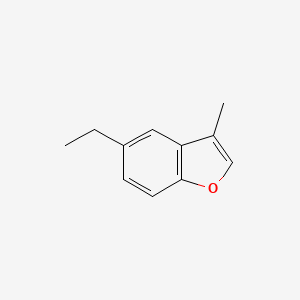

5-Ethyl-3-methylbenzofuran

Übersicht

Beschreibung

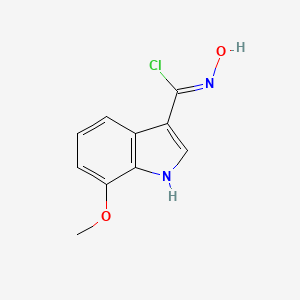

5-Ethyl-3-methylbenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans . It is also known as 5-Ethyl-3-methyl-benzofuran-2-carboxylic acid . The CAS number for this compound is 58455-57-5 .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. One of the methods involves the total synthesis of natural products containing benzofuran rings . Another method involves the construction of a complex benzofuran derivative through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-methylbenzofuran can be analyzed using various techniques such as X-ray crystallography , and molecular modeling tools . These techniques can provide detailed information about the atomic arrangement and bonding in the molecule.Chemical Reactions Analysis

The chemical reactions involving 5-Ethyl-3-methylbenzofuran can be analyzed using various techniques. For example, titration analysis can be used to measure the concentration of the solute in a solution . Additionally, complex ion equilibria and complexometric titrations can be used to quantify metal ions in solution .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethyl-3-methylbenzofuran can be analyzed using various techniques. For example, the pH, cation exchange capacity, and organic carbon content can be determined . These properties are important for understanding the behavior of the compound in different environments.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : One of the key applications of derivatives of 5-Ethyl-3-methylbenzofuran is in the field of antimicrobial research. Abdel‐Aziz, Mekawey, and Dawood (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives and tested them for antimicrobial activity against various fungal and bacterial species. Some of these compounds exhibited significant antimicrobial activity (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Chemical Synthesis and Potential Drug Discovery : The compound has also been involved in the synthesis of various chemical structures. Shekarchi et al. (2003) reported on the synthesis of [1,2,3]selenadiazolo[4,5-e]benzofuran, [1,2,3]thiadiazolo[4,5-e]benzofuran, and 2-benzofuranyl-1,3,4-oxadiazole derivatives, which could have implications in drug discovery (Shekarchi, Ellahiyan, Akbarzadeh, & Shafiee, 2003).

Optical Properties in Molecular Spectroscopy : Jiang et al. (2012) explored the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, which is relevant in the field of molecular spectroscopy (Jiang, Liu, Lv, & Zhao, 2012).

Large-Scale Synthesis for Therapeutic Use : Kucerovy et al. (1997) described an efficient large-scale synthesis of a compound involving a 5-ethyl-3-methylbenzofuran derivative, highlighting its potential use in therapeutic applications (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Antitumor Activity : The compound's derivatives have also been explored for antitumor activities. Калдрикян et al. (2011) synthesized 3-(5-methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles from 5-methylbenzofuran-2-carboxylic acid, which were tested for antitumor activity (Калдрикян, Григорян, Мелик-Оганджанян, & Арсенян, 2011).

Corrosion Inhibition : In a study on corrosion inhibition, Ammal, Prajila, and Joseph (2017) investigated a compound, 5-((2-ethyl-1Hbenzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol (EBIMOT), which contains a 5-ethyl-3-methylbenzofuran derivative for its efficacy in protecting mild steel in acidic environments (Ammal, Prajila, & Joseph, 2017).

Zukünftige Richtungen

The future directions for research on 5-Ethyl-3-methylbenzofuran and other benzofuran compounds could involve developments in various areas. For example, research could focus on the development of new therapeutic agents that have a broader spectrum of activity or act through novel mechanisms of action . Additionally, long-term field experiments could be conducted to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .

Eigenschaften

IUPAC Name |

5-ethyl-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYRUSQAGOCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-3-methylbenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)